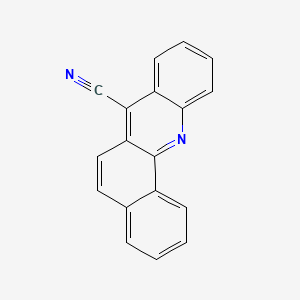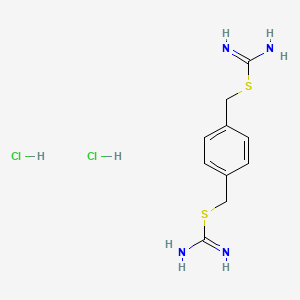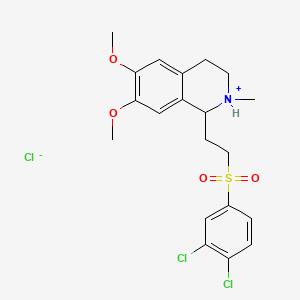
1H-Azepine-1-ethanol, hexahydro-alpha-(((1-methylethyl)amino)methyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Azepine-1-ethanol, hexahydro-alpha-(((1-methylethyl)amino)methyl)-, dihydrochloride is a chemical compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular configuration, which contributes to its distinct properties and reactivity.
准备方法
The synthesis of 1H-Azepine-1-ethanol, hexahydro-alpha-(((1-methylethyl)amino)methyl)-, dihydrochloride involves several steps. The synthetic routes typically include the following stages:
Formation of the Azepine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the azepine ring.
Introduction of the Ethanol Group: The ethanol group is introduced through a reaction with an appropriate alcohol derivative.
Substitution with the Amino Group: The amino group is added via a substitution reaction, often using an amine derivative.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the compound into its dihydrochloride salt form, typically through a reaction with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.
化学反应分析
1H-Azepine-1-ethanol, hexahydro-alpha-(((1-methylethyl)amino)methyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts, often using water or acidic/basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1H-Azepine-1-ethanol, hexahydro-alpha-(((1-methylethyl)amino)methyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in industrial processes.
作用机制
The mechanism of action of 1H-Azepine-1-ethanol, hexahydro-alpha-(((1-methylethyl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various pathways and processes within cells. The exact molecular targets and pathways depend on the context of its application, whether in biological systems or chemical reactions.
相似化合物的比较
1H-Azepine-1-ethanol, hexahydro-alpha-(((1-methylethyl)amino)methyl)-, dihydrochloride can be compared with other similar compounds, such as:
1H-Azepine Derivatives: These compounds share the azepine ring structure but differ in their functional groups and substituents.
Ethanolamine Derivatives: These compounds contain the ethanolamine moiety and exhibit similar reactivity and applications.
Amino Alcohols: This class of compounds includes molecules with both amino and alcohol functional groups, offering comparable properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting properties, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
104317-89-7 |
|---|---|
分子式 |
C12H28Cl2N2O |
分子量 |
287.27 g/mol |
IUPAC 名称 |
[3-(azepan-1-ium-1-yl)-2-hydroxypropyl]-propan-2-ylazanium;dichloride |
InChI |
InChI=1S/C12H26N2O.2ClH/c1-11(2)13-9-12(15)10-14-7-5-3-4-6-8-14;;/h11-13,15H,3-10H2,1-2H3;2*1H |
InChI 键 |
CGLBQDDNZLHDSV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[NH2+]CC(C[NH+]1CCCCCC1)O.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















